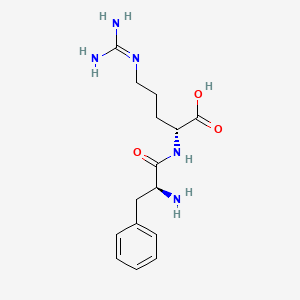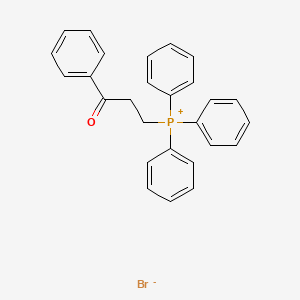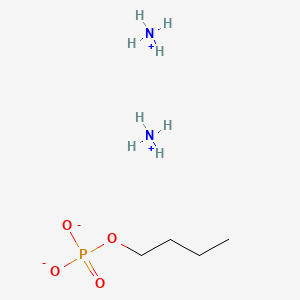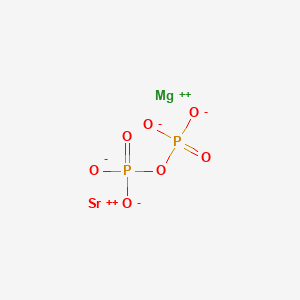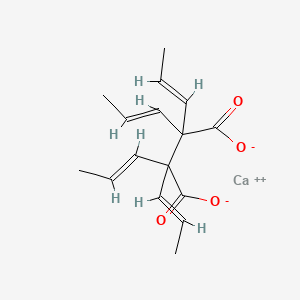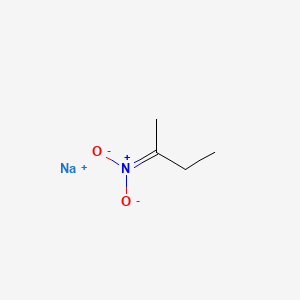
2-Nitrobutane nitronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobutane nitronate is an organic compound belonging to the class of nitroalkanes. Nitroalkanes are characterized by the presence of one or more nitro groups (-NO2) attached to an alkane chain. These compounds are known for their diverse reactivity and applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrobutane nitronate can be synthesized through the nitration of butane derivatives. One common method involves the reaction of butane with nitric acid under controlled conditions to introduce the nitro group. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the nitronate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrobutane nitronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or aldehydes.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Nitro compounds, aldehydes.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitroalkanes.
Wissenschaftliche Forschungsanwendungen
2-Nitrobutane nitronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, coatings, and other industrial products
Wirkmechanismus
The mechanism of action of 2-nitrobutane nitronate involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, enzymes, and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Comparison: 2-Nitrobutane nitronate is unique due to its specific alkane chain length and the position of the nitro group. Compared to other nitroalkanes, it exhibits distinct reactivity and applications. For example, 2-nitropropane is known for its hepatocarcinogenic activity, while this compound is studied for its potential in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
91113-96-1 |
|---|---|
Molekularformel |
C4H8NNaO2 |
Molekulargewicht |
125.10 g/mol |
IUPAC-Name |
sodium;butan-2-ylidene(dioxido)azanium |
InChI |
InChI=1S/C4H8NO2.Na/c1-3-4(2)5(6)7;/h3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
PUZHZDVOIVZLKA-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=[N+](\[O-])/[O-])/C.[Na+] |
Kanonische SMILES |
CCC(=[N+]([O-])[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


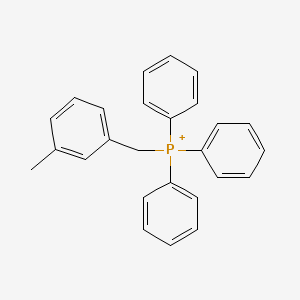

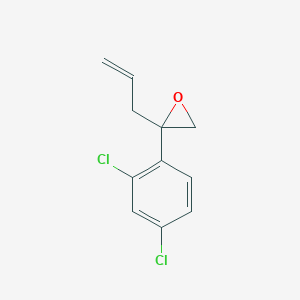

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
